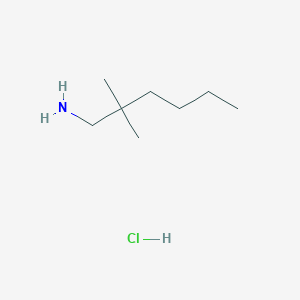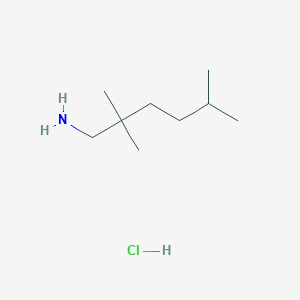amine CAS No. 1871251-83-0](/img/structure/B1485187.png)
[2-(4-Bromophenyl)ethyl](pentan-3-yl)amine
Descripción general
Descripción
2-(4-Bromophenyl)ethyl(pentan-3-yl)amine, also known as BPEPA, is an organic compound that has been studied extensively in recent years. It is a heterocyclic amine that is composed of a phenyl ring, an ethyl group, and a pentyl group. BPEPA has been found to have a variety of applications in the fields of organic synthesis, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
[2-(4-Bromophenyl)ethyl](pentan-3-yl)amine has been studied extensively in recent years due to its potential applications in organic synthesis, biochemistry, and pharmacology. In organic synthesis, [2-(4-Bromophenyl)ethyl](pentan-3-yl)amine has been used as a building block for the synthesis of a variety of compounds. In biochemistry, [2-(4-Bromophenyl)ethyl](pentan-3-yl)amine has been used to study the effect of heterocyclic amines on protein structure and function. In pharmacology, [2-(4-Bromophenyl)ethyl](pentan-3-yl)amine has been studied for its potential as an anti-cancer drug.
Mecanismo De Acción
The exact mechanism of action of [2-(4-Bromophenyl)ethyl](pentan-3-yl)amine is not yet known. However, it is believed that [2-(4-Bromophenyl)ethyl](pentan-3-yl)amine binds to the active site of certain proteins, which alters the structure and function of the proteins. This altered structure and function can result in a variety of different effects, depending on the protein and the particular application.
Biochemical and Physiological Effects
The biochemical and physiological effects of [2-(4-Bromophenyl)ethyl](pentan-3-yl)amine are largely unknown. However, research has suggested that [2-(4-Bromophenyl)ethyl](pentan-3-yl)amine may act as an anti-cancer agent by inhibiting the growth of certain types of cancer cells. Additionally, [2-(4-Bromophenyl)ethyl](pentan-3-yl)amine may have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using [2-(4-Bromophenyl)ethyl](pentan-3-yl)amine in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, [2-(4-Bromophenyl)ethyl](pentan-3-yl)amine is relatively stable and has a low toxicity, making it a safe compound to work with. The main limitation of [2-(4-Bromophenyl)ethyl](pentan-3-yl)amine is that its exact mechanism of action is still unknown, which may limit its usefulness in certain applications.
Direcciones Futuras
There are a number of potential future directions for research on [2-(4-Bromophenyl)ethyl](pentan-3-yl)amine. These include further investigation into its mechanism of action, potential therapeutic applications, and the development of more efficient and cost-effective synthesis methods. Additionally, research could be done to explore the potential use of [2-(4-Bromophenyl)ethyl](pentan-3-yl)amine in other fields, such as biochemistry and pharmacology. Finally, further research could be done to study the biochemical and physiological effects of [2-(4-Bromophenyl)ethyl](pentan-3-yl)amine, and to explore its potential as an anti-cancer drug.
Propiedades
IUPAC Name |
N-[2-(4-bromophenyl)ethyl]pentan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrN/c1-3-13(4-2)15-10-9-11-5-7-12(14)8-6-11/h5-8,13,15H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVZDAUIUIKNFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Bromophenyl)ethyl](pentan-3-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1485104.png)






![3-[2-(Tert-butoxy)ethyl]-3-fluoroazetidine hydrochloride](/img/structure/B1485118.png)



![3-(3,3-difluorocyclobutyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B1485124.png)

![(2E)-3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485126.png)